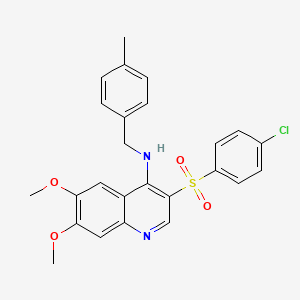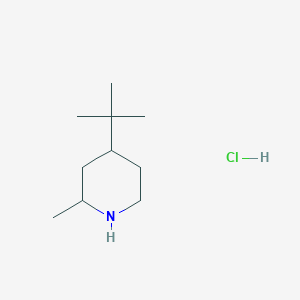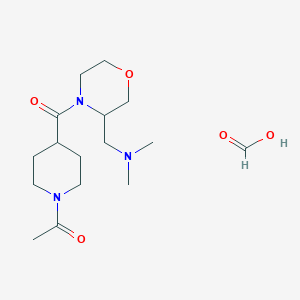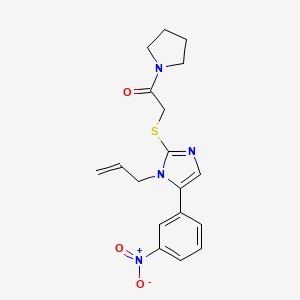
2-Bromo-3-chloro-6-(difluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including those similar to 2-Bromo-3-chloro-6-(difluoromethyl)pyridine, often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, showcasing the versatility of these methods in introducing various substituents onto the pyridine ring (Ding Yuqiang, 2011).
Molecular Structure Analysis
X-ray diffraction is a common technique used to elucidate the crystal and molecular structures of pyridine derivatives. For example, the molecular geometry and intermolecular interactions of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine were investigated using single crystal X-ray diffraction, highlighting the utility of this technique in understanding the structural properties of complex organic molecules (Y. Rodi et al., 2013).
Chemical Reactions and Properties
The reactivity of pyridine derivatives can be significantly influenced by their substituents. For instance, bromonium and bromo compounds, similar to the bromo component in this compound, exhibit distinct chemical behaviors in reactions with acceptor olefins and nucleophiles, as demonstrated through mechanistic studies (A. A. Neverov et al., 2003).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as melting points, boiling points, and solubility, can be influenced by the nature and position of substituents on the pyridine ring. Computational and spectroscopic studies offer insights into these properties by analyzing the molecular structure and vibrational frequencies of compounds like 2-chloro-6-(trifluoromethyl)pyridine, providing a basis for understanding the physical properties of this compound (M. Evecen et al., 2017).
Chemical Properties Analysis
Density functional theory (DFT) calculations, including vibrational spectroscopy studies and molecular orbital analyses, are employed to investigate the chemical properties of pyridine derivatives. These studies provide valuable information on molecular stability, reactivity, and electron density distribution, which are essential for understanding the chemical behavior of compounds like this compound (C. Selvarani et al., 2014).
Applications De Recherche Scientifique
Synthesis and Functionalization
- This compound plays a crucial role in the synthesis of diverse heterocyclic compounds. For example, it is used in the preparation of pyridine derivatives through palladium-catalyzed cross-coupling reactions, demonstrating its utility in constructing complex molecular architectures (Ding Yuqiang, 2011). Similarly, it contributes to the development of nitrogen-boron coordination compounds and exhibits potential in the synthesis of coordination polymers, highlighting its flexibility in chemical transformations (I. Steciuk et al., 2015).
Spectroscopic and Theoretical Studies
- Spectroscopic and computational studies have been conducted on similar halopyridine derivatives to understand their structural, electronic, and optical properties. These studies include density functional theory (DFT) analyses, providing insights into the molecular geometry, vibrational frequencies, and electronic transitions of such compounds (H. Vural & M. Kara, 2017). This foundational knowledge supports the application of halopyridines in materials science and molecular electronics.
Antimicrobial Activities and DNA Interaction
- Halopyridine derivatives also show potential in biological applications, such as antimicrobial activities. Studies on similar compounds have demonstrated their ability to interact with DNA and exhibit antimicrobial properties, underscoring their potential in developing new therapeutic agents (M. Evecen et al., 2017).
Material Science and Coordination Chemistry
- In material science, halopyridines serve as precursors for the synthesis of coordination polymers and complex molecular frameworks. Their ability to form diverse coordination geometries with metals highlights their importance in designing novel materials with potential applications in catalysis, gas storage, and separation technologies (C. Hu et al., 2003).
Safety and Hazards
The compound is classified under GHS07 for safety purposes . The hazard statements associated with it include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Orientations Futures
While specific future directions for “2-Bromo-3-chloro-6-(difluoromethyl)pyridine” are not mentioned in the search results, the demand for trifluoromethylpyridines, a related class of compounds, has been increasing steadily over the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, it is expected that many novel applications of compounds like “this compound” will be discovered in the future.
Mécanisme D'action
Target of Action
It’s known that pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting a wide range of potential targets.
Mode of Action
Pyridine derivatives are known to participate in various chemical reactions, including suzuki–miyaura coupling , which is a type of palladium-catalyzed carbon–carbon bond-forming reaction. This suggests that 2-Bromo-3-chloro-6-(difluoromethyl)pyridine may interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential use in the synthesis of pharmaceuticals and agrochemicals , it’s likely that this compound could influence a variety of biochemical pathways depending on the specific targets it interacts with.
Propriétés
IUPAC Name |
2-bromo-3-chloro-6-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-3(8)1-2-4(11-5)6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPAKEJLXOYLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1805189-08-5 |
Source


|
| Record name | 2-bromo-3-chloro-6-(difluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)


![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)
![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)